Cas no 886923-27-9 (1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole)

1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
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- 1H-Benzimidazole, 1-[(3-fluorophenyl)methyl]-2-(methylsulfonyl)-
- 1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole
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- インチ: 1S/C15H13FN2O2S/c1-21(19,20)15-17-13-7-2-3-8-14(13)18(15)10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3
- InChIKey: ZEAUVWBAJMRSPZ-UHFFFAOYSA-N
- SMILES: C1(S(C)(=O)=O)N(CC2=CC=CC(F)=C2)C2=CC=CC=C2N=1
1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2640-0107-30mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2640-0107-4mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2640-0107-10mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2640-0107-2μmol |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2640-0107-40mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2640-0107-5mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2640-0107-20mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2640-0107-25mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2640-0107-10μmol |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2640-0107-3mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazoleに関する追加情報
Professional Introduction to Compound with CAS No. 886923-27-9 and Product Name: 1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole
The compound with the CAS number 886923-27-9 and the product name 1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the benzodiazepine class, a well-studied group of molecules known for their anxiolytic, sedative, and muscle relaxant properties. The structural modification of this benzodiazepine derivative, particularly the introduction of a 3-fluorophenyl moiety and a methanesulfonyl group, imparts unique pharmacological characteristics that make it a promising candidate for further therapeutic investigation.
In recent years, there has been growing interest in the development of novel benzodiazepine analogs that maintain efficacy while reducing side effects such as dependence and tolerance. The fluorine atom in the 3-fluorophenyl ring is a key structural feature that enhances metabolic stability and binding affinity to benzodiazepine receptors. This modification has been extensively explored in medicinal chemistry, demonstrating its potential to improve drug-like properties without compromising therapeutic activity. The methanesulfonyl group at the 2-position further contributes to the compound's pharmacokinetic profile by increasing water solubility and enhancing binding interactions with target proteins.
Recent studies have highlighted the importance of optimizing benzodiazepine derivatives for better selectivity and reduced adverse effects. The compound 1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole has been investigated in preclinical models for its potential applications in treating anxiety disorders and insomnia. Preliminary findings suggest that this derivative exhibits potent anxiolytic effects with a favorable side-effect profile compared to traditional benzodiazepines. The presence of both the fluorophenyl and methanesulfonyl substituents appears to enhance receptor binding while minimizing off-target interactions, which is crucial for developing safer therapeutic agents.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the complex aromatic core. The introduction of the methanesulfonyl group necessitates careful handling of sulfonylating agents to avoid unwanted byproducts. These synthetic challenges highlight the expertise required in pharmaceutical chemistry to develop novel drug candidates like this one.
From a pharmacological perspective, the fluorophenyl moiety plays a critical role in modulating the compound's interaction with benzodiazepine receptors (BZDs). Fluorinated aromatic rings are known to enhance binding affinity by improving lipophilicity and electronic properties. This modification has been successfully applied in other drug classes, demonstrating its versatility in medicinal chemistry. The methanesulfonyl group at the 2-position further contributes to the compound's pharmacological activity by increasing its solubility in aqueous environments, which is beneficial for formulation development.
Current research is focused on understanding the molecular mechanisms underlying the anxiolytic effects of this benzodiazepine derivative. Studies using radioligand binding assays have shown that it binds selectively to BZD receptors with high affinity. Additionally, animal models have demonstrated its efficacy in reducing anxiety-like behaviors without inducing motor impairment or sedation at therapeutic doses. These findings support further clinical investigation into its potential as a treatment for anxiety disorders.
The development of novel benzodiazepine analogs like 1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole also involves considerations of drug metabolism and excretion (DME). The presence of both fluorine and sulfonyl groups influences metabolic pathways, making it essential to assess their impact on liver enzymes such as cytochrome P450 (CYP). In vitro studies have shown that this compound is metabolically stable under physiological conditions, suggesting a favorable pharmacokinetic profile for potential clinical use.
In conclusion, the compound with CAS number 886923-27-9 represents a significant advancement in benzodiazepine chemistry due to its unique structural features and promising pharmacological properties. The combination of a 3-fluorophenyl moiety and a methanesulfonyl group enhances binding affinity to BZD receptors while improving metabolic stability and solubility. Ongoing research aims to further optimize this derivative for therapeutic applications in anxiety disorders and related conditions. Its development underscores the importance of innovative approaches in pharmaceutical chemistry for creating safer and more effective treatments.
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